2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride
CAS No.: 2445792-06-1
Cat. No.: VC6391514
Molecular Formula: C6H9ClO3S
Molecular Weight: 196.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2445792-06-1 |
|---|---|
| Molecular Formula | C6H9ClO3S |
| Molecular Weight | 196.65 |
| IUPAC Name | 2-oxabicyclo[3.1.1]heptane-4-sulfonyl chloride |
| Standard InChI | InChI=1S/C6H9ClO3S/c7-11(8,9)6-3-10-5-1-4(6)2-5/h4-6H,1-3H2 |
| Standard InChI Key | MFNUFSGMYGINNT-UHFFFAOYSA-N |
| SMILES | C1C2CC1OCC2S(=O)(=O)Cl |
Introduction
Structural Characteristics
Molecular Architecture
2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride (CAS 2445792-06-1, PubChem CID 155821305) features a bicyclo[3.1.1]heptane scaffold, a seven-membered ring system comprising two fused cycles (3- and 1-membered). The oxygen atom at position 2 and the sulfonyl chloride group (-SO₂Cl) at position 4 introduce both steric and electronic complexity . The molecular formula is C₆H₉ClO₃S, with a molecular weight of 196.65 g/mol.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| SMILES | C1C2CC1OCC2S(=O)(=O)Cl | |
| InChI | InChI=1S/C6H9ClO3S/c7-11(8,9)6-3-10-5-1-4(6)2-5/h4-6H,1-3H2 | |
| InChIKey | MFNUFSGMYGINNT-UHFFFAOYSA-N |
Predicted Physicochemical Properties
Collision cross section (CCS) values, derived from ion mobility spectrometry predictions, provide insights into the compound’s gas-phase behavior. These metrics are critical for mass spectrometry-based identification .
Table 2: Predicted Collision Cross Sections (Ų)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 197.00338 | 124.5 |
| [M+Na]⁺ | 218.98532 | 130.6 |
| [M-H]⁻ | 194.98882 | 120.6 |
| [M+Na-2H]⁻ | 216.97077 | 121.7 |
The [M+H]⁺ adduct’s CCS of 124.5 Ų suggests a compact conformation, while the larger [M+Na]⁺ adduct (130.6 Ų) indicates sodium ion coordination induces structural expansion .
Synthesis and Reactivity
Synthetic Pathways
-
Chlorination of sulfonic acids using PCl₅ or SOCl₂.
-
Oxidation of thiols followed by chlorination.
The bicyclic framework may originate from terpene-derived precursors or via cyclization of linear sulfonates. For example, camphanic acid chloride (PubChem CID 558230) utilizes a similar bicyclic core, synthesized from camphor derivatives .
Reactivity Profile
The sulfonyl chloride group is highly electrophilic, enabling:
-
Nucleophilic substitution with amines to form sulfonamides.
-
Condensation reactions with alcohols to yield sulfonate esters.
-
Cross-coupling reactions in metal-catalyzed frameworks.
The strained bicyclic system may further participate in ring-opening reactions under acidic or basic conditions, though experimental validation is lacking.
Research Challenges and Opportunities
Data Gaps
-
Experimental spectral data: No NMR, IR, or XRD data is available .
-
Stability studies: Hydrolytic sensitivity of the sulfonyl chloride group remains uncharacterized.
-
Toxicity and handling: Safety protocols are undefined.
Computational Modeling Priorities
-
DFT studies to map energetically favorable conformers.
-
Docking simulations to predict biological target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume